

1-Chlorobutan-2-one CAS number and molecular structure.

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Compound of Interest

Compound Name: 1-Chlorobutan-2-one

Cat. No.: B1265656

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In-Depth Technical Guide: 1-Chlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chlorobutan-2-one** (CAS No: 616-27-3), a halogenated ketone of significant interest in organic synthesis and as a potential building block in drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its characteristic reactivity, including the Favorskii rearrangement. Spectroscopic data for characterization, along with essential safety and handling information, are also presented.

Chemical Identity and Properties

1-Chlorobutan-2-one is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	616-27-3	[1]
Molecular Formula	C ₄ H ₇ ClO	[1]
Molecular Weight	106.55 g/mol	[1]
IUPAC Name	1-chlorobutan-2-one	[1]
Synonyms	Chloromethyl ethyl ketone, 1-Chloro-2-butanone	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	137-138 °C at 760 mmHg	[2]
Density	1.093 g/cm ³	
Solubility	Soluble in most organic solvents.	

Molecular Structure

The molecular structure of **1-Chlorobutan-2-one** consists of a four-carbon chain with a ketone functional group at the second carbon and a chlorine atom at the first carbon.

Canonical SMILES: CCC(=O)CCl[1]

InChI: InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3[1]

Experimental Protocol: Synthesis of 1-Chlorobutan-2-one

The following protocol describes a common method for the synthesis of **1-chlorobutan-2-one** from butan-2-one.

Materials:

- Butan-2-one

- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve butan-2-one in dichloromethane.
- Cool the flask in an ice bath.
- Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below $10\text{ }^\circ\text{C}$ during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-chlorobutan-2-one**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of **1-Chlorobutan-2-one**.

- ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group and the chloromethyl group. The methylene protons adjacent to the carbonyl group will be deshielded, as will the protons on the carbon bearing the chlorine atom.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbonyl carbon will appear at a characteristic downfield shift.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1720-1740 cm⁻¹. Another significant peak will be observed for the C-Cl stretching vibration.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns include the loss of a chlorine radical and alpha-cleavage adjacent to the carbonyl group.^{[3][4]}

Chemical Reactivity and Signaling Pathways

As an α-halo ketone, **1-Chlorobutan-2-one** is a versatile intermediate in organic synthesis. It is susceptible to nucleophilic substitution at the carbon bearing the chlorine atom and can also undergo reactions at the carbonyl group.

A particularly important reaction of α -halo ketones is the Favorskii rearrangement. When treated with a base, such as an alkoxide, **1-Chlorobutan-2-one** can rearrange to form a carboxylic acid ester. This reaction proceeds through a cyclopropanone intermediate.

Below is a diagram illustrating the Favorskii rearrangement of **1-Chlorobutan-2-one** with sodium methoxide.

Caption: Favorskii rearrangement of **1-Chlorobutan-2-one**.

Safety and Handling

1-Chlorobutan-2-one is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-Chlorobutan-2-one is a valuable reagent in organic synthesis, offering a gateway to a variety of molecular scaffolds through its dual reactivity as a ketone and an alkyl halide. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

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